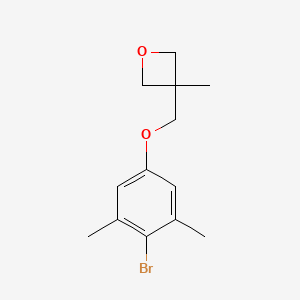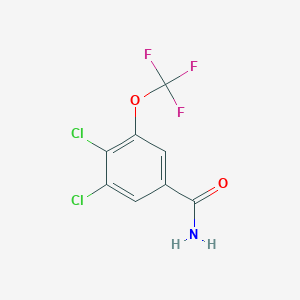
3,4-Dichloro-5-(trifluoromethoxy)benzamide
Vue d'ensemble
Description
3,4-Dichloro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4Cl2F3NO2 . It has a molecular weight of 274.03 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 274.03 .Applications De Recherche Scientifique
Insecticide Development : Schaefer et al. (1978) discussed the use of similar benzamides, including compounds with structural similarities to 3,4-Dichloro-5-(trifluoromethoxy)benzamide, as effective inhibitors of mosquito development. Such compounds show potential for controlling larval populations of certain mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).
Antimicrobial Agents : Limban et al. (2011) synthesized acylthioureas, which include a moiety structurally similar to this compound, and tested them for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity against bacteria known for biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular Drug Development : Nimbalkar et al. (2018) reported the synthesis of novel derivatives including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were tested for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity and non-cytotoxic nature, suggesting their potential in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antidiabetic Agents : Nomura et al. (1999) identified benzamide derivatives, including those similar to this compound, as potential antidiabetic agents. Their study led to the identification of a compound for diabetes mellitus treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Antiviral Research : Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles, structurally related to this compound, demonstrating significant antiviral activities against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).
Photocatalytic Degradation Studies : Torimoto et al. (1996) investigated the photodecomposition of propyzamide, a compound similar to this compound, using various photocatalysts. Their research enhances understanding of environmental degradation processes for related compounds (Torimoto, Ito, & Kuwabata, 1996).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTSQYKXJHRSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








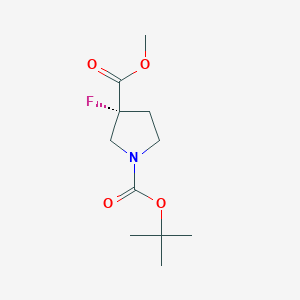

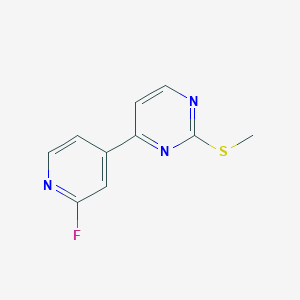
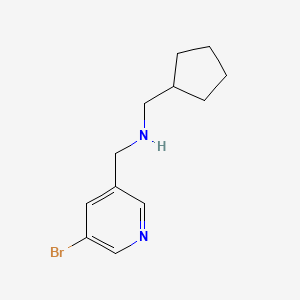
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
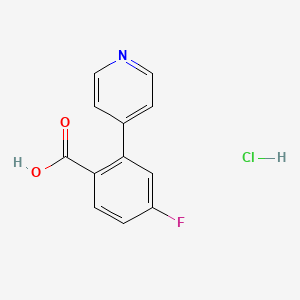

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)
